Diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate
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Overview
Description
Diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate is a chemical compound with the molecular formula C11H25NO7P2. It is a phosphonate ester, which is a class of organophosphorus compounds characterized by the presence of a phosphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate typically involves the reaction of diethyl phosphite with an appropriate amine and formaldehyde under controlled conditions. One common method involves the following steps:
Depolymerization of Paraformaldehyde: Paraformaldehyde is depolymerized to produce formaldehyde.
Ring Formation: Formaldehyde reacts with diethanolamine to form 3-(2-hydroxyethyl)-1,3-oxazolidine.
Reaction with Diethyl Phosphite: The oxazolidine intermediate reacts with diethyl phosphite in the presence of anhydrous Lewis acid catalysts to yield the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of efficient catalysts and controlled reaction environments ensures the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates. These products have diverse applications in different fields .
Scientific Research Applications
Diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme regulation .
Comparison with Similar Compounds
Similar Compounds
Diethyl (aminomethyl)phosphonate: Similar in structure but lacks the diethylphosphonomethylcarbonyl group.
Diethyl phosphonate: A simpler phosphonate ester without the aminomethyl and diethylphosphonomethylcarbonyl groups.
Uniqueness
Diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H25NO7P2 |
---|---|
Molecular Weight |
345.27 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)acetamide |
InChI |
InChI=1S/C11H25NO7P2/c1-5-16-20(14,17-6-2)9-11(13)12-10-21(15,18-7-3)19-8-4/h5-10H2,1-4H3,(H,12,13) |
InChI Key |
HPKWGDCMDYHWOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)NCP(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
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